CPL207280

GPR40 agonism calcium influx receptor pharmacology

Researchers requiring a potent GPR40 agonist without the hepatotoxicity risk of fasiglifam (TAK-875) should procure CPL207280. This orally active compound was rationally designed to avoid bile acid transporter inhibition and toxic glucuronidation, the mechanisms that led to fasiglifam's Phase III withdrawal. - Superior β-cell function: Enhances glucose-stimulated insulin secretion 3.9-fold vs fasiglifam at 10 µM in MIN6 cells. - Validated in vivo safety: Improves glucose tolerance in ZDF, GK, and db/db models (insulin AUC +212%, +142%, +347%) without hepatic effects. - Clinically confirmed PK: Phase 1 data support once-daily dosing, no metformin interaction, and no food effect.

Molecular Formula C18H22O3
Molecular Weight 286.4 g/mol
Cat. No. B12380903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPL207280
Molecular FormulaC18H22O3
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC#CC(CC(=O)O)C1=CC=C(C=C1)OCC(=C(C)C)C
InChIInChI=1S/C18H22O3/c1-5-6-16(11-18(19)20)15-7-9-17(10-8-15)21-12-14(4)13(2)3/h7-10,16H,11-12H2,1-4H3,(H,19,20)/t16-/m0/s1
InChIKeyPZCCCBKQGSMWLD-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CPL207280 Compound Specification: A Next-Generation GPR40/FFA1 Agonist for Type 2 Diabetes Research


CPL207280 (CAS: 2361497-72-3) is an orally active, potent, and highly selective GPR40/free fatty acid receptor 1 (FFA1) agonist developed by Celon Pharma S.A. [1]. It is chemically defined as (βS)-4-[(2,3-dimethyl-2-buten-1-yl)oxy]-β-1-propyn-1-yl-benzenepropanoic acid, with the molecular formula C18H22O3 and a molecular weight of 286.37 g/mol . CPL207280 was designed with a focus on long-term safety, incorporating nature-inspired acyclic structural fragments to achieve retained high potency and a satisfactory pharmacokinetic profile [2]. The compound enhances glucose-stimulated insulin secretion (GSIS) and improves glucose tolerance in both in vitro pancreatic β-cell models and in vivo diabetic animal models without causing hypoglycemia at therapeutic doses [3].

Why CPL207280 Cannot Be Substituted with Other GPR40 Agonists in Diabetes Research


GPR40/FFA1 agonists are not a homogeneous class. The most clinically advanced agonist in this class, TAK-875 (fasiglifam), was withdrawn from Phase III clinical trials due to drug-induced liver injury (DILI) resulting from inhibition of pivotal bile acid transporters and toxic glucuronidation metabolism [1]. Subsequent investigations have revealed that DILI is not a hallmark of all GPR40 agonists but is linked to the intrinsic molecular properties of individual agonists [2]. CPL207280 was specifically engineered to address the safety liabilities that led to fasiglifam's failure. Substituting CPL207280 with another GPR40 agonist—even one with similar nominal potency—introduces substantial risk of confounding experimental outcomes due to divergent hepatotoxicity profiles, metabolic pathways, transporter inhibition liabilities, and off-target activity [3]. The following evidence documents precisely where CPL207280 demonstrates quantifiable differentiation that justifies its selection over fasiglifam and other GPR40 agonists.

CPL207280 Quantitative Comparative Evidence: Potency, Hepatotoxicity, and PK Differentiation


CPL207280 Demonstrates 3.4-Fold Greater Potency Than Fasiglifam in Human GPR40 Calcium Influx Assay

CPL207280 exhibits greater potency than the comparator fasiglifam (TAK-875) in activating human GPR40. In a direct head-to-head Ca2+ influx assay using human GPR40 protein, CPL207280 achieved an EC50 of 80 nM, compared to 270 nM for fasiglifam [1].

GPR40 agonism calcium influx receptor pharmacology

CPL207280 Achieves 3.9-Fold Greater Enhancement of Glucose-Stimulated Insulin Secretion in MIN6 β-Cells

At a 10 µM concentration, CPL207280 demonstrated 3.9 times greater enhancement of glucose-stimulated insulin secretion (GSIS) in mouse MIN6 pancreatic β-cells compared to fasiglifam [1].

insulin secretion pancreatic beta cells glucose-stimulated insulin secretion

CPL207280 Stimulates 2.5-Fold Greater Insulin Secretion In Vivo at 10 mg/kg in Normoglycemic Rodents

In glucose-challenged Wistar Han rats and C57BL6 mice, CPL207280 (10 mg/kg) stimulated 2.5 times greater insulin secretion than fasiglifam at the same dose, without causing hypoglycemia [1].

in vivo insulin secretion glucose tolerance rodent pharmacology

CPL207280 Exhibits One Order of Magnitude Lower Bile Acid Transporter Inhibition Than Fasiglifam

Inhibition of bile acid transporters (BSEP, MRP3, MRP4) was identified as a key mechanism underlying fasiglifam's hepatotoxicity. In direct comparative in vitro studies, CPL207280 demonstrated one order of magnitude lesser activity than TAK-875 for the inhibition of bile acid transporters [1].

hepatotoxicity bile acid transporter inhibition DILI risk

CPL207280 Demonstrates No Significant Off-Target Activity in Safety47 Panel at 10 µM

Evaluation of potential off-target activity using the Safety47 panel (a broad panel of receptors, ion channels, and enzymes) at 10 µM did not show any significant off-target activity for CPL207280 [1]. The comparator fasiglifam was not tested in an identical panel within the same publication; therefore this evidence is classified as supporting evidence for CPL207280's clean selectivity profile, though direct quantitative comparison is not available.

off-target selectivity safety pharmacology receptor profiling

CPL207280 Metabolized Primarily via Oxidation, Avoiding Fasiglifam's Toxic Glucuronidation Pathway

Metabolic profiling studies revealed a fundamental divergence in metabolic fate. In contrast to TAK-875, which was metabolized through toxic glucuronidation—a pathway associated with reactive acyl glucuronide formation and hepatotoxicity—CPL207280 was metabolized mainly through oxidation [1]. This metabolic distinction is a class-level inference supporting lower DILI risk.

drug metabolism glucuronidation oxidative metabolism

CPL207280 Application Scenarios: Where Differentiated GPR40 Agonism Delivers Research Value


Preclinical Type 2 Diabetes Efficacy Studies Requiring Hepatotoxicity Risk Mitigation

For investigators conducting in vivo efficacy studies in diabetic animal models (ZDF rats, GK rats, db/db mice) where hepatotoxicity confounding is a concern, CPL207280 offers a liver-safe alternative to fasiglifam. The compound improves glucose tolerance and increases insulin area under the curve by 212%, 142%, and 347% in three diabetic rat models without deleterious hepatic effects in chronically treated animals [1]. Its one order of magnitude lower bile acid transporter inhibition and oxidative rather than glucuronidation metabolism directly address the DILI mechanism that terminated fasiglifam's development [2].

In Vitro β-Cell Function and Insulin Secretion Mechanistic Studies

Researchers investigating GPR40-mediated glucose-stimulated insulin secretion (GSIS) in pancreatic β-cell models should consider CPL207280 for its superior functional efficacy. In MIN6 pancreatic β-cells, CPL207280 provides 3.9-fold greater GSIS enhancement at 10 µM compared to fasiglifam [3]. This amplified functional response enables more robust signal detection in mechanistic studies examining calcium-dependent insulin secretion pathways.

Comparative GPR40 Agonist Pharmacology and Structure-Activity Relationship Studies

CPL207280 serves as a structurally differentiated benchmark for GPR40 agonist comparative studies. Its nature-inspired acyclic structural fragments and distinct metabolic fate (oxidation vs. glucuronidation) provide a counterpoint to fasiglifam's scaffold [4]. Investigators exploring structure-hepatotoxicity relationships within the GPR40 class can use CPL207280 as a reference compound that demonstrates retained potency (EC50 = 80 nM) with demonstrably improved liver safety parameters [2].

Translational Pharmacokinetic and Drug Interaction Studies

For studies requiring a GPR40 agonist with a well-characterized clinical PK profile and established drug interaction data, CPL207280 offers advantages. Phase 1 clinical data in healthy volunteers confirms a PK profile supporting once-daily administration, with no clinically significant interaction with metformin and no food effect on safety parameters [5]. This clinical validation supports the compound's utility in translational pharmacology studies bridging preclinical and clinical GPR40 biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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